Boiling Point Differential vs. Tert‑Butoxy Analogue Directs Processing Window Selection
The target compound exhibits a predicted boiling point of 218.8 °C, which is 20.6 °C higher than that of its closest steric analogue, 3‑(tert‑butoxy)‑2,2‑dimethylpropan‑1‑ol (198.2 °C) . This difference arises from the linear n‑butoxy chain versus the branched tert‑butoxy group, directly influencing evaporation rate and thermal persistence in high-temperature polymer processing.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 218.8 ± 8.0 °C |
| Comparator Or Baseline | 3-(tert-Butoxy)-2,2-dimethylpropan-1-ol, 198.2 ± 8.0 °C |
| Quantified Difference | +20.6 °C higher for the n‑butoxy derivative |
| Conditions | Predicted values (ACD/Labs or equivalent); experimental data not publicly available |
Why This Matters
A higher boiling point reduces volatile losses during high-temperature compounding, critical for minimizing VOC emissions and maintaining plasticizer concentration.
